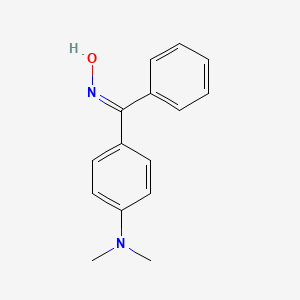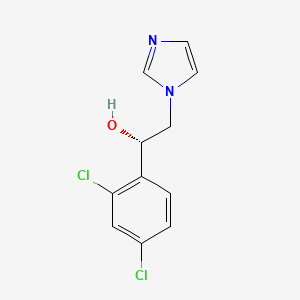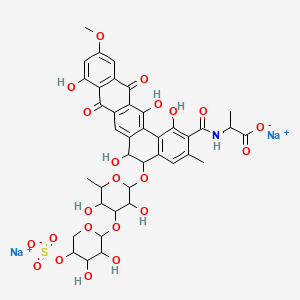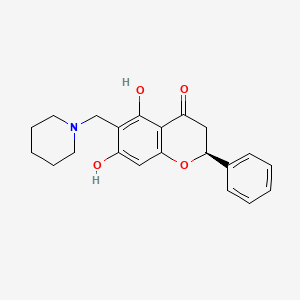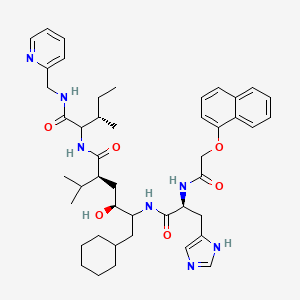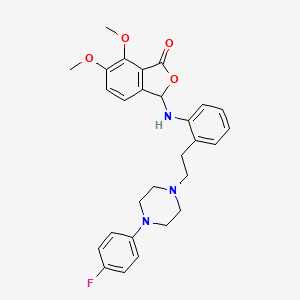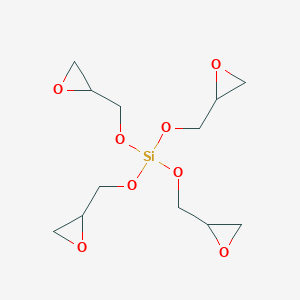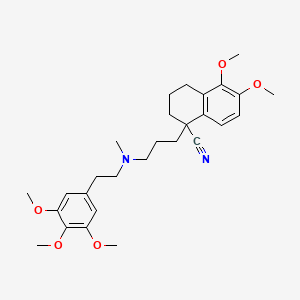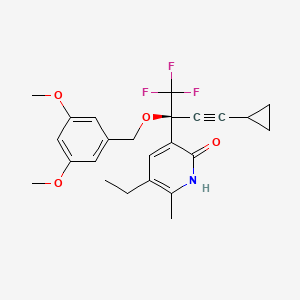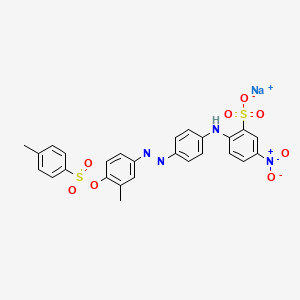
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate, also known as Acid Orange 67, is a synthetic azo dye. It is widely used in various industries, particularly in textile and leather dyeing, due to its vibrant orange color. The compound is characterized by its complex molecular structure, which includes sulphonate, azo, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of p-toluidine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)aniline) under acidic conditions to form the azo compound.
Sulphonation: The resulting azo compound is sulphonated using sulfuric acid to introduce the sulphonate group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulphonate group.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile and leather dyeing, as well as in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulphonate groups. The azo group is responsible for the compound’s vibrant color, while the sulphonate group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 88: A sulphonated azo dye used in textile dyeing.
Direct Blue 1: A direct dye with a similar azo structure but different functional groups.
Uniqueness
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in various industrial applications.
Properties
CAS No. |
83006-49-9 |
|---|---|
Molecular Formula |
C26H21N4NaO8S2 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
sodium;2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
SKFIFCOCLZVGGJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


